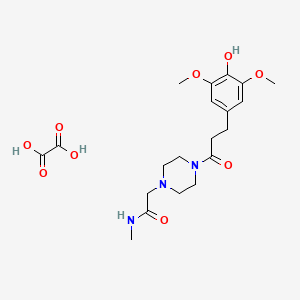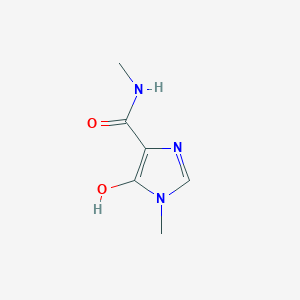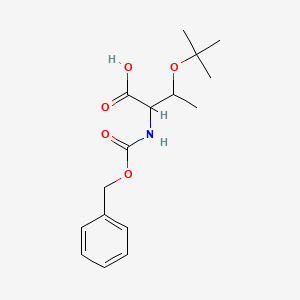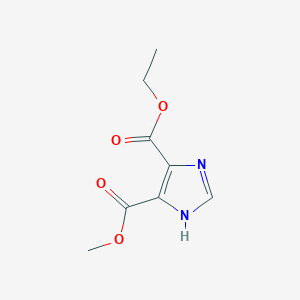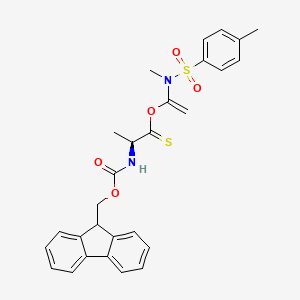
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include sulfonamides, vinyl compounds, and fluorenylmethoxycarbonyl (Fmoc) protected amino acids. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and catalyst presence can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Dimethylphenyl)sulfonamido derivatives: These compounds share the sulfonamido group and may exhibit similar biological activities.
Fluorenylmethoxycarbonyl (Fmoc) protected amino acids: These compounds are used in peptide synthesis and share structural similarities with the target compound.
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanethioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C28H28N2O5S2 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanethioate |
InChI |
InChI=1S/C28H28N2O5S2/c1-18-13-15-21(16-14-18)37(32,33)30(4)20(3)35-27(36)19(2)29-28(31)34-17-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-16,19,26H,3,17H2,1-2,4H3,(H,29,31)/t19-/m0/s1 |
Clé InChI |
ODBOFMVAZOVSJE-IBGZPJMESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
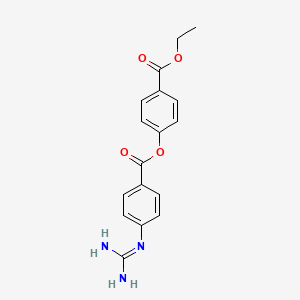
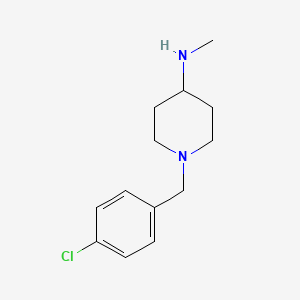
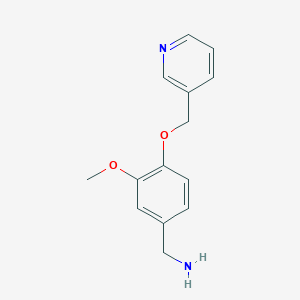
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)

